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Compound Name: 3-Chloro-1,2-benzisothiazole

Cat. No.: B019369 Get Quote

A cornerstone in the synthesis of atypical antipsychotics and potent fungicides, 3-Chloro-1,2-
benzisothiazole serves as a critical building block for a range of bioactive molecules. Its

unique chemical properties allow for the development of compounds that modulate key central

nervous system receptors and inhibit fungal growth, addressing significant needs in medicine

and agriculture.

This report provides detailed application notes and experimental protocols for researchers,

scientists, and drug development professionals interested in the utility of 3-Chloro-1,2-
benzisothiazole. It covers its application in the synthesis of the atypical antipsychotic drugs

Ziprasidone and Lurasidone, the fungicide Oryzaemate, and other derivatives with antimicrobial

properties.

Pharmaceutical Applications: A Focus on Atypical
Antipsychotics
3-Chloro-1,2-benzisothiazole is a pivotal intermediate in the synthesis of several atypical

antipsychotic medications, most notably Ziprasidone and Lurasidone. These drugs are crucial

in the management of schizophrenia and bipolar disorder. Their therapeutic effects are

primarily attributed to their unique receptor binding profiles, which involve a combination of

antagonism and agonism at various dopamine and serotonin receptors.
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Ziprasidone
Ziprasidone is an atypical antipsychotic used in the treatment of schizophrenia, bipolar mania,

and acute agitation in schizophrenic patients.[1] Its mechanism of action involves a

combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] It also exhibits

agonist activity at the 5-HT1A receptor and inhibits the reuptake of serotonin and

norepinephrine, which may contribute to its antidepressant effects.[3][4]

Quantitative Data: Receptor Binding Affinity of Ziprasidone

Receptor K_i_ (nM) Reference

Dopamine D2 4.8 [1][3]

Dopamine D3 7.2 [1]

Serotonin 5-HT2A 0.4 [1]

Serotonin 5-HT2C 1.3 [1]

Serotonin 5-HT1A 3.4 [1]

Serotonin 5-HT1D 2 [1]

α1-Adrenergic 10 [1]

Histamine H1 47 [1]

Experimental Protocol: Synthesis of Ziprasidone from 3-Chloro-1,2-benzisothiazole

The synthesis of Ziprasidone from 3-Chloro-1,2-benzisothiazole involves a multi-step

process, including the formation of key intermediates.

Step 1: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine

This intermediate is synthesized via the reaction of 3-Chloro-1,2-benzisothiazole with

piperazine.

Materials: 3-Chloro-1,2-benzisothiazole, Piperazine, Ethanol.

Procedure:
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Dissolve 3-Chloro-1,2-benzisothiazole (1 mmol) and piperazine (1.2 mmol) in ethanol.

Heat the reaction mixture at 80°C for 36 hours.[5]

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water.

Dry the ethyl acetate layer over sodium sulfate and concentrate to yield 3-(1-

piperazinyl)benzo[d]isothiazole.[5]

Step 2: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole

This intermediate is prepared from 6-chlorooxindole.

Materials: 6-chlorooxindole, Chloroacetyl chloride, Aluminum chloride, Triethylsilane,

Trifluoroacetic acid.

Procedure:

React 6-chlorooxindole with chloroacetyl chloride in the presence of aluminum chloride to

yield 5-(chloroacetyl)-6-chlorooxindole.

Reduce the resulting ketone with triethylsilane in trifluoroacetic acid to obtain 6-chloro-5-

(2-chloroethyl)oxindole.[6]

Step 3: Synthesis of Ziprasidone

Materials: 1-(1,2-benzisothiazol-3-yl)piperazine, 6-chloro-5-(2-chloroethyl)oxindole, Sodium

carbonate, Water.

Procedure:

Combine 1-(1,2-benzisothiazol-3-yl)piperazine and 6-chloro-5-(2-chloroethyl)oxindole in

water in the absence of a base.

Heat the mixture to reflux temperature (approximately 95-100°C) and maintain for 15

hours.[7][8]
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Cool the reaction mixture and filter the precipitate.

Wash the crude product with water and dry to obtain Ziprasidone.[7][8]

3-Chloro-1,2-benzisothiazole 1-(1,2-benzisothiazol-3-yl)piperazineReaction with Piperazine

Piperazine

Ziprasidone

Condensation

6-chlorooxindole 6-chloro-5-(2-chloroethyl)oxindoleTwo-step synthesis

Click to download full resolution via product page

Synthetic pathway for Ziprasidone.

Lurasidone
Lurasidone is another atypical antipsychotic used for the treatment of schizophrenia and

bipolar depression.[9] Its mechanism of action is primarily through antagonist activity at

dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at the 5-

HT1A receptor.[9][10]

Quantitative Data: Receptor Binding Affinity of Lurasidone
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Receptor K_i_ (nM) Reference

Dopamine D2 1.0 - 1.68 [2][11][12]

Serotonin 5-HT2A 0.47 - 2.03 [10][11][12]

Serotonin 5-HT7 0.495 - 0.5 [2][10]

Serotonin 5-HT1A 6.38 - 6.75 [10][11][12]

α2C-Adrenergic 10.8 [10][11][12]

α1-Adrenergic 48 [11][12]

Histamine H1 >1000 [11][12]

Muscarinic M1 >1000 [11][12]

Experimental Protocol: Synthesis of Lurasidone from 3-Chloro-1,2-benzisothiazole

The synthesis of Lurasidone is a multi-step process that utilizes an intermediate derived from 3-
Chloro-1,2-benzisothiazole.

Step 1: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine

This step is identical to the first step in the Ziprasidone synthesis.

Step 2: Synthesis of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-

piperazinium] Methanesulfonate

Materials: 1-(1,2-benzisothiazol-3-yl)piperazine, (1R,2R)-

bis(methanesulfonyloxymethyl)cyclohexane, Acetonitrile, Sodium carbonate.

Procedure:

React 1-(1,2-benzisothiazol-3-yl)piperazine with (1R,2R)-

bis(methanesulfonyloxymethyl)cyclohexane in acetonitrile in the presence of sodium

carbonate.[5]

Reflux the reaction mixture for 20 hours.[5]
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Filter the reaction mixture and concentrate the filtrate to obtain the desired spirocyclic

intermediate.[5]

Step 3: Synthesis of Lurasidone

Materials: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-

piperazinium] Methanesulfonate, bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide,

Potassium carbonate, Toluene.

Procedure:

Suspend the spirocyclic intermediate and bicyclo[2.2.1]heptane-2-exo-3-exo-

dicarboximide in toluene with potassium carbonate.[13]

Heat the suspension at 105-110°C for 8-15 hours.[13]

Cool the reaction mixture, filter, and concentrate the organic phase to obtain Lurasidone.

[13]
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Lurasidone's primary receptor interactions.
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3-Chloro-1,2-benzisothiazole 1,1-dioxide, a derivative of 3-chloro-1,2-benzisothiazole, is a

crucial intermediate in the production of the fungicide Oryzaemate.[9] Oryzaemate is effective

in controlling various plant diseases, particularly rice blast caused by the fungus Magnaporthe

oryzae.

While specific quantitative data for Oryzaemate's efficacy is not readily available in the public

domain, the general class of isothiazole-based fungicides is known to be effective against a

range of fungal pathogens.

Experimental Protocol: In Vitro Antifungal Assay against Magnaporthe oryzae

This protocol outlines a general method for testing the efficacy of fungicides against the rice

blast fungus.

Materials:Magnaporthe oryzae culture, Potato Dextrose Agar (PDA), Fungicide to be tested

(e.g., Oryzaemate), Sterile petri dishes, Micropipettes, Incubator.

Procedure (Poisoned Food Technique):

Prepare PDA medium and sterilize it by autoclaving.

Incorporate the test fungicide into the molten PDA at various concentrations (e.g., 1, 10,

100, 1000 ppm).

Pour the amended PDA into sterile petri dishes and allow it to solidify.

Place a mycelial disc (e.g., 5 mm diameter) from an actively growing culture of

Magnaporthe oryzae at the center of each plate.[14]

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period

(e.g., 7-14 days).[14]

Measure the radial growth of the fungal colony and calculate the percentage of inhibition

compared to a control plate without the fungicide.[14]

The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) can

be determined by plotting the percentage of inhibition against the logarithm of the

fungicide concentration.[6]
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Start: In Vitro Antifungal Assay
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Workflow for in vitro fungicide testing.
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Derivatives of 1,2-benzisothiazole have demonstrated a wide range of antimicrobial activities

against various bacteria and fungi. The antimicrobial efficacy is often influenced by the nature

of the substituent on the nitrogen atom of the benzisothiazole ring.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of 1,2-Benzisothiazole
Derivatives

Compound Microorganism MIC (µg/mL) Reference

N-propenyl-1,2-

benzisothiazol-3-

yl)amidine

Gram-positive

bacteria
25 [15]

N-propenyl-1,2-

benzisothiazol-3-

yl)amidine

Yeasts 3-12 [15]

N-propenyl-1,2-

benzisothiazol-3-

yl)amidine

Moulds 25 [15]

Various N-arylalkanoic

and N-aryloxyalkanoic

acid derivatives of 1,2-

benzisothiazolin-3-one

Gram-positive

bacteria

Potencies 10-20 times

higher than 1,2-

benzisothiazolin-3-one

[16]

Benzenesulfonamide

derivatives of 1,2-

benzisothiazole

Gram-positive

bacteria
Good activity [17]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640

medium (for fungi), Antimicrobial compound, 96-well microtiter plates, Incubator.

Procedure:
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Prepare a stock solution of the antimicrobial compound.

Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a

96-well plate.

Prepare a standardized inoculum of the test microorganism.

Add the inoculum to each well of the microtiter plate.

Include a positive control (microorganism with no drug) and a negative control (broth with

no microorganism).

Incubate the plates at the appropriate temperature and duration for the specific

microorganism.

The MIC is determined as the lowest concentration of the antimicrobial agent that

completely inhibits visible growth of the microorganism.

In conclusion, 3-Chloro-1,2-benzisothiazole is a versatile and valuable scaffold in medicinal

chemistry and agrochemical research. Its utility in the synthesis of important drugs and

fungicides highlights its significance in addressing human health and food security challenges.

The provided data and protocols offer a foundation for further research and development of

novel bioactive compounds based on this privileged structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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